
2,2-Dimethyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyldodecane is an organic compound with the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second carbon of the dodecane chain . This compound is also known by its IUPAC name, dodecane, 2,2-dimethyl- .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyldodecane can be achieved through various organic reactions. One common method involves the reaction of 1-bromodecane with diisopropyl zinc . Another synthetic route includes the reaction of decylmagnesium bromide with 2-bromopropane . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyldodecane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkane into alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Although less common for alkanes, reduction reactions can occur under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are typical for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The primary product is the unchanged alkane, as reduction reactions are less common for alkanes.
Substitution: Halogenated alkanes, such as 2,2-dimethyl-2-chlorododecane or 2,2-dimethyl-2-bromododecane.
Aplicaciones Científicas De Investigación
2,2-Dimethyldodecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry studies.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a hydrophobic component in pharmaceutical formulations.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyldodecane primarily involves its interactions with other molecules due to its hydrophobic nature. It can participate in van der Waals interactions and hydrophobic interactions, influencing the behavior of other compounds in solution. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldodecane: Another branched alkane with a single methyl group attached to the second carbon of the dodecane chain.
2,2-Dimethylundecane: Similar structure but with one fewer carbon atom in the main chain.
Uniqueness
2,2-Dimethyldodecane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The presence of two methyl groups on the second carbon can affect its boiling point, solubility, and reactivity compared to other similar alkanes.
Propiedades
Número CAS |
49598-54-1 |
|---|---|
Fórmula molecular |
C14H30 |
Peso molecular |
198.39 g/mol |
Nombre IUPAC |
2,2-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3 |
Clave InChI |
ATWISEHEXAEGKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



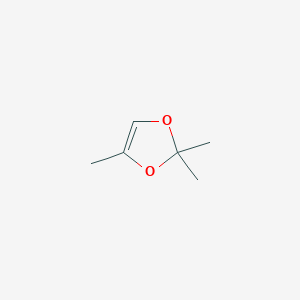

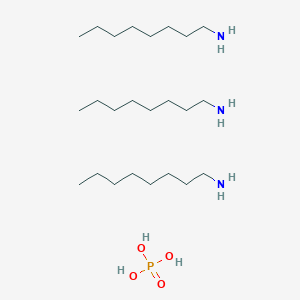

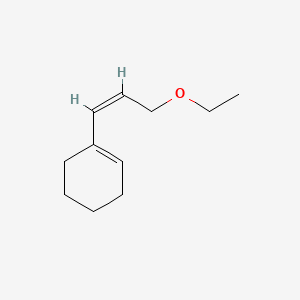
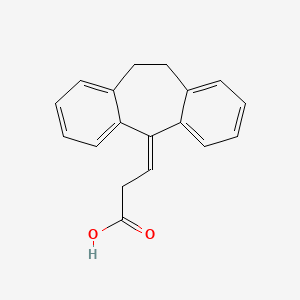
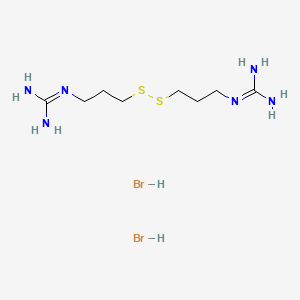

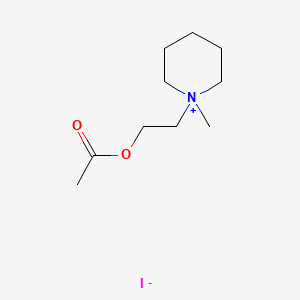
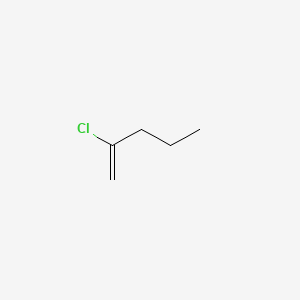
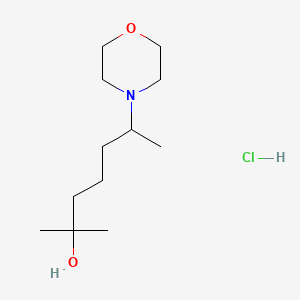
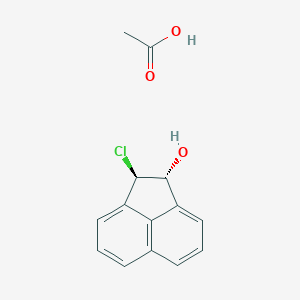
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
